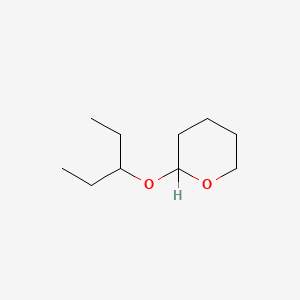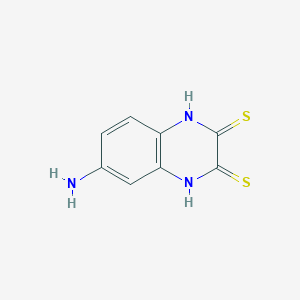
Nona-3,8-diene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-3,8-diene-2,5-dione is an organic compound characterized by its unique bicyclic structure. This compound belongs to the class of α,β-unsaturated ketones and is known for its reactivity and versatility in various chemical reactions. Its structure consists of a nine-membered ring with two double bonds and two ketone groups, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-3,8-diene-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition conditions followed by thermal cycloreversion yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-3,8-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound allow for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed Heck reactions are often employed for arylation of the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce diols. Substitution reactions can introduce various aryl or alkyl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Nona-3,8-diene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of Nona-3,8-diene-2,5-dione involves its electrophilic ketone groups, which can react with nucleophiles. The double bonds in the compound also participate in various addition reactions. These properties make it a versatile intermediate in organic synthesis, allowing for the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.4]nona-2,7-diene-1,6-dione
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Nona-3,8-diene-2,5-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
| 81880-18-4 | |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
nona-3,8-diene-2,5-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-9(11)7-6-8(2)10/h3,6-7H,1,4-5H2,2H3 |
InChI-Schlüssel |
ILCHOHPULDOEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)


